Allyl 2-acetylacetoacetate
CAS No.: 30926-51-3
Cat. No.: VC16043407
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30926-51-3 |
|---|---|
| Molecular Formula | C9H12O4 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | prop-2-enyl 2-acetyl-3-oxobutanoate |
| Standard InChI | InChI=1S/C9H12O4/c1-4-5-13-9(12)8(6(2)10)7(3)11/h4,8H,1,5H2,2-3H3 |
| Standard InChI Key | VYYXNEFTRUNFCV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C(=O)C)C(=O)OCC=C |
Introduction
Chemical Identity and Structural Profile
Molecular Characteristics
Allyl 2-acetylacetoacetate is systematically named 2-acetyl-3-oxobutanoic acid 2-propenyl ester, reflecting its structural components:
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An allyl group () attached via an ester linkage.
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A β-keto ester backbone (), which facilitates enolization and chelation with metal catalysts .
The compound’s values (approximately 10.5 for the α-hydrogen and 4.7 for the acetyl group) enable tautomerism, a property critical to its reactivity in nucleophilic substitutions and condensations .
Synthesis and Manufacturing Processes
Trans-Esterification Methodologies
The synthesis of allyl 2-acetylacetoacetate predominantly involves trans-esterification of β-keto esters under mild, solvent-free conditions. A silica-supported boric acid catalyst () has emerged as a green and efficient option, achieving yields exceeding 90% .
Mechanistic Pathway:
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Enolization: The β-keto ester forms a chelated enol intermediate with boric acid.
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Nucleophilic Attack: Allyl alcohol displaces the original ester group (e.g., methyl or ethyl) via a six-membered boronate transition state.
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Catalyst Regeneration: The silica support enables easy recovery and reuse for up to five cycles without activity loss .
Optimized Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 50 mg per mmol substrate |
| Temperature | 100°C |
| Substrate Ratio (β-keto ester : alcohol) | 1:1.1 |
| Reaction Time | 4.5–5 hours |
This method outperforms traditional acid/base-catalyzed routes by minimizing side reactions and eliminating aqueous workup .
Alternative Synthetic Routes
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Acylketene Intermediate: Thermal decomposition of diketene with allyl alcohol, though limited by handling difficulties .
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Enzymatic Catalysis: Lipase-mediated esterification, offering enantioselectivity but requiring longer reaction times.
Physicochemical Properties
Thermal and Spectral Data
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Boiling Point: 245–250°C (estimated via group contribution methods).
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IR Spectroscopy: Strong absorptions at 1745 cm (ester C=O) and 1710 cm (acetyl C=O).
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H NMR (CDCl): δ 5.8–5.9 (m, 1H, allyl CH), 5.2–5.4 (m, 2H, allyl CH), 3.4 (s, 2H, acetoacetate CH), 2.3 (s, 3H, acetyl CH) .
Solubility and Stability
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Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.
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Storage: Requires refrigeration (2–8°C) under inert gas to prevent hydrolysis.
Industrial and Research Applications
Organic Synthesis
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Michael Additions: Serves as a nucleophile in conjugate additions with α,β-unsaturated carbonyls.
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Heterocycle Formation: Precursor for pyrazoles and isoxazoles via cyclocondensation with hydrazines or hydroxylamine.
Polymer Chemistry
The allyl group enables radical-mediated polymerization, producing cross-linked polymers with tunable thermal stability. Applications include:
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Coatings with enhanced adhesion.
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Biomedical hydrogels responsive to pH changes.
Agrochemical Intermediates
Derivatives of allyl 2-acetylacetoacetate exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
Comparative Analysis with Related Esters
| Compound | Reactivity | Applications | Key Differentiator |
|---|---|---|---|
| Allyl 2-acetylacetoacetate | High (allyl group) | Specialty polymers, agrochemicals | Dual functional groups enable multi-step synthesis |
| Methyl acetoacetate | Moderate | Solvent, perfumery | Low cost, limited reactivity |
| Ethyl acetoacetate | Moderate | Pharmaceuticals, dyes | Industrial scalability |
| Allyl acetate | Low | Adhesives, plasticizers | Lacks β-keto functionality |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective trans-esterification.
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Biological Activity Screening: Evaluating antimicrobial and anti-inflammatory properties in in vitro models.
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Green Chemistry Innovations: Photocatalytic methods using TiO or graphitic carbon nitride.
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